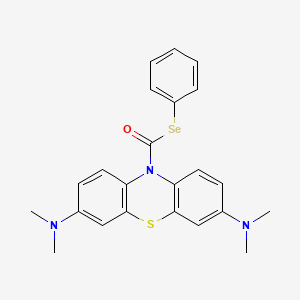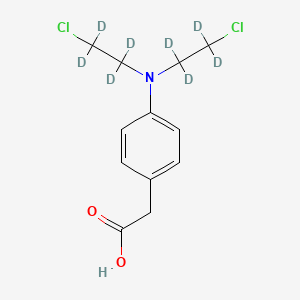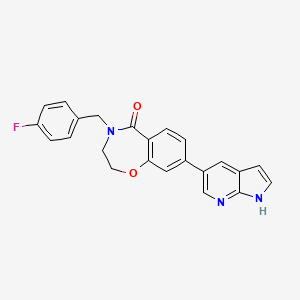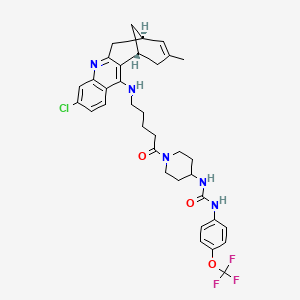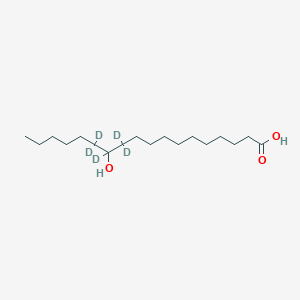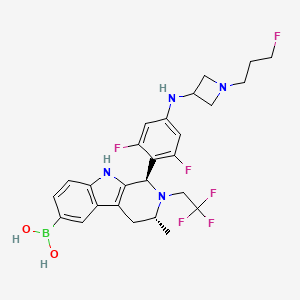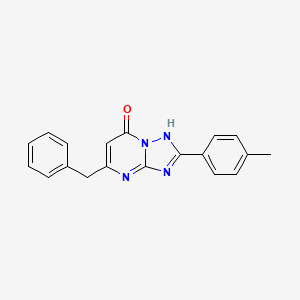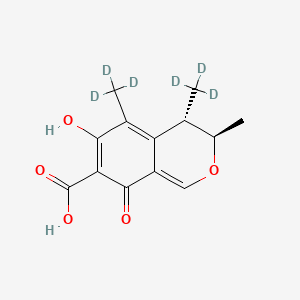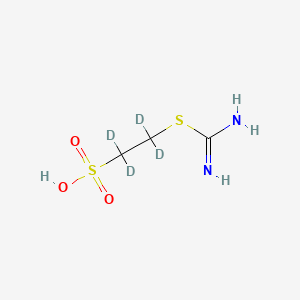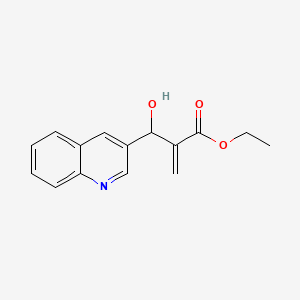
Cox-2/NO-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2/NO-IN-1 is a compound that acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). This compound is of significant interest due to its potential therapeutic applications in treating inflammatory diseases and cancer. COX-2 is an enzyme that plays a crucial role in the inflammatory process, while nitric oxide synthase is involved in the production of nitric oxide, a molecule that can contribute to inflammation and other pathological conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2/NO-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a suitable scaffold, followed by the introduction of functional groups that confer COX-2 and NOS inhibitory activity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cox-2/NO-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum oxide
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Applications De Recherche Scientifique
Cox-2/NO-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of COX-2 and NOS inhibition.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation and cancer.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory and anticancer drugs.
Mécanisme D'action
Cox-2/NO-IN-1 exerts its effects by selectively inhibiting the activity of COX-2 and NOS enzymes. The inhibition of COX-2 reduces the production of pro-inflammatory prostaglandins, while the inhibition of NOS decreases the production of nitric oxide, a molecule that can contribute to inflammation and other pathological conditions. The molecular targets of this compound include the active sites of COX-2 and NOS enzymes, where it binds and prevents their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Indomethacin: A non-selective COX inhibitor with anti-inflammatory properties.
Flavonoids: Natural compounds that can inhibit both COX-2 and 5-lipoxygenase (5-LOX).
Uniqueness
Cox-2/NO-IN-1 is unique in its dual inhibitory activity against both COX-2 and NOS, making it a promising candidate for treating conditions where both enzymes play a role. Unlike other COX-2 inhibitors, this compound also targets nitric oxide production, providing a broader anti-inflammatory and anticancer effect.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
ethyl 2-[hydroxy(quinolin-3-yl)methyl]prop-2-enoate |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)10(2)14(17)12-8-11-6-4-5-7-13(11)16-9-12/h4-9,14,17H,2-3H2,1H3 |
Clé InChI |
LOXPFOMTHDPKBV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C(C1=CC2=CC=CC=C2N=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


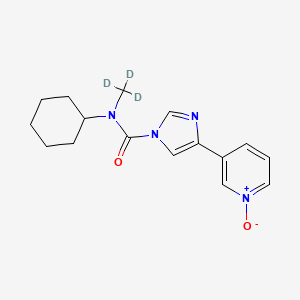
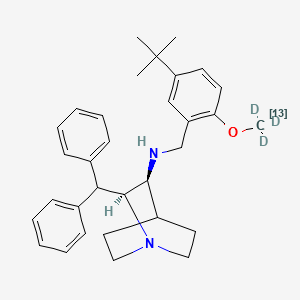
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
